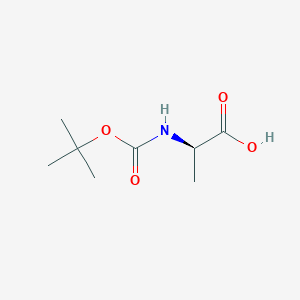

Boc-alfa-ME-DL-val-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Investigación en proteómica

Boc-alfa-ME-DL-val-OH es un producto utilizado en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las estructuras, interacciones y funciones de las proteínas, contribuyendo a nuestra comprensión de los procesos biológicos y las enfermedades.

Desarrollo de medicamentos

En el campo de la investigación médica, this compound se ha utilizado en el desarrollo de medicamentos . Se utiliza en la síntesis de nuevos medicamentos, contribuyendo al descubrimiento de tratamientos para diversas enfermedades.

Ensayos clínicos

This compound se ha utilizado en ensayos clínicos . Los ensayos clínicos son estudios de investigación realizados en personas que tienen como objetivo evaluar una intervención médica, quirúrgica o conductual. Son la principal forma en que los investigadores descubren si un nuevo tratamiento, como un nuevo medicamento, dieta o dispositivo médico, es seguro y eficaz en las personas.

Tratamiento del cáncer

Este compuesto ha mostrado potencial en el tratamiento del cáncer. Se ha encontrado que tiene actividad anticancerígena, lo que podría convertirlo en una herramienta valiosa para desarrollar nuevas terapias contra el cáncer.

Investigación ambiental

En la investigación ambiental, this compound se ha utilizado para estudiar sus efectos en los ecosistemas. Se ha demostrado que tiene efectos tóxicos en los organismos acuáticos y puede ser útil en la gestión de la contaminación.

Investigación industrial

En la investigación industrial, this compound se ha utilizado en procesos de fabricación para mejorar la calidad y la eficiencia del producto. Esto incluye su uso en la producción de diversos bienes y materiales, contribuyendo a los avances en la tecnología industrial.

Mecanismo De Acción

Target of Action

It is known that boc-alpha-me-dl-val-oh is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

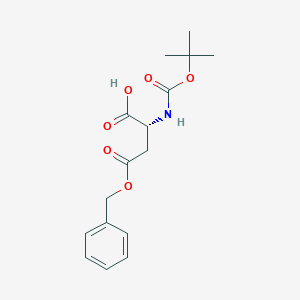

Boc-alpha-ME-DL-val-OH is a Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc .

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in peptide synthesis .

Result of Action

As a Boc-protected amino acid, it is likely to be involved in the formation of peptides, which can have a wide range of effects depending on the specific peptides formed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-ME-DL-val-OH typically involves the reaction of 2,2-dimethoxyacetyl chloride with isobutanol to form the ester, followed by hydrolysis to yield the desired product . Another method involves the tert-butoxycarbonylation of amino acids and their derivatives using di-tert-butyl dicarbonate in the presence of a base . The reaction is carried out under anhydrous conditions, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of Boc-alpha-ME-DL-val-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Boc-alpha-ME-DL-val-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like hydrochloric acid in dioxane or trifluoroacetic acid are employed for Boc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction produces reduced forms of the compound .

Propiedades

IUPAC Name |

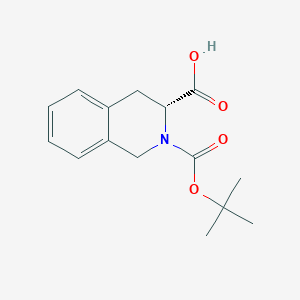

2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPBQQXWXZWBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562604 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139938-00-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

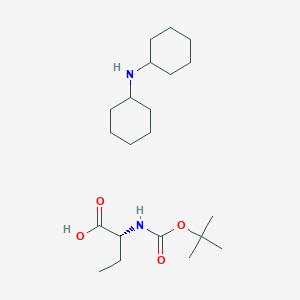

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)